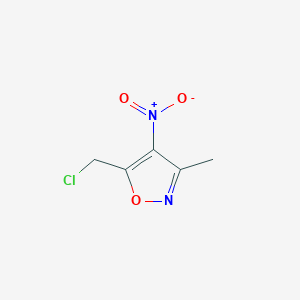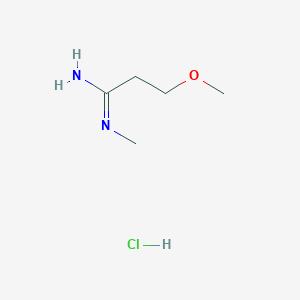
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride
Overview
Description
“(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2044723-13-7 . It has a molecular weight of 235.7 . The IUPAC name for this compound is 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), nitrogen (N), and fluorine (F) atoms, as well as the chloride ion (Cl^-).Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Tetrazole-Containing Derivatives of 4-Amino-3-Phenylbutanoic Acid
This study explores the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid, showcasing the chemical versatility of amino and carboxy terminal groups. Such derivatives could have implications in pharmaceutical development and materials science due to the unique properties of tetrazoles (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis of Spiroborate Esters
The synthesis of spiroborate esters from 1,2-aminoalcohols highlights a methodology that could be applicable for the development of chiral catalysts or materials. This research emphasizes the importance of novel synthetic routes for creating complex molecular architectures (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis and Characterization of Fluorous Amines
This research involves the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines, which are used for the resolution of racemic acids. Such compounds are valuable in the field of chiral separation and highlight the role of fluorinated compounds in enhancing the efficiency of chemical processes (Szabó et al., 2006).
Carbocyclization Reactions of Difluorinated Compounds
This study demonstrates carbocyclization reactions of terminally difluorinated alkenyl compounds, leading to the synthesis of fluorocyclopentene derivatives. Such reactions are significant for the synthesis of fluorinated organic molecules, which have applications in medicinal chemistry and materials science (Saito et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIPKCHXUPLPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)



![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)





